吡哆醛5'-亚甲基膦酸酯

描述

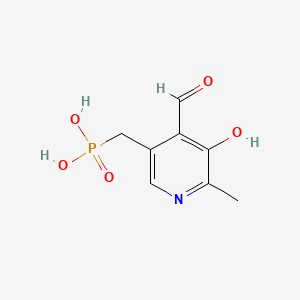

Pyridoxal 5’-methylenephosphonate is an active form of Vitamin B-6 . It is used to modify the lysyl and valyl residues in proteins . It acts as a coenzyme in transamination reactions and as an inhibitor for purinergic receptors and intracellular .

Synthesis Analysis

Pyridoxal is dissolved in a secondary amine with or without a solvent . After removal of the solvent, the excess of amine and water resulting from condensation, it is obtained as a slightly yellowish crystal and it is further purified by recrystallization from benzene-hexane mixture .Molecular Structure Analysis

Pyridoxal 5’-phosphate (PLP) is the active form of vitamin B6 . It usually has a conserved lysine residue in the active site for PLP binding . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure . After substrate (amino acid or amine) binding, the internal aldimine breaks up and a new Schiff base structure is formed between the amino group of substrate and aldehyde group of PLP via a gem-diamine intermediate .Chemical Reactions Analysis

PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . When an amino acidic substrate enters the active site, it makes a nucleophilic attack to the 4′-carbon of PLP generating a sp3 species: the gem-diamine, which is subsequently converted into the external aldimine by substituting the ε-amino group of the lysine with the α-amino group of the substrate .Physical And Chemical Properties Analysis

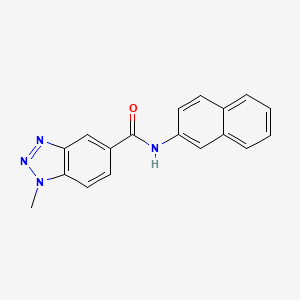

The molecular formula of Pyridoxal 5’-methylenephosphonate is C8 H10 N O6 P . Its molecular weight is 247.14 g/mol .科学研究应用

1. 结构分析和酶相互作用

吡哆醛5'-亚甲基膦酸酯(PDMP)已被用于研究酶的结构和功能。例如,Oikonomakos等人(1987)进行的一项研究探索了糖原磷酸化酶b中辅因子吡哆醛5'-磷酸的结构环境。他们分析了用PDMP和其他衍生物替换这种天然辅因子的情况,以了解它们对酶的结构和功能的影响。他们的研究结果表明,与天然辅因子磷酸盐相比,PDMP中膦酸基的电离状态发生了变化,从而深入了解了酶-辅因子相互作用(Oikonomakos等人,1987)。

2. 受体拮抗剂性质

PDMP及其类似物已被研究其在受体相互作用中的拮抗剂性质。Kim等人(2001)合成了PDMP的新型类似物,并在各种P2X受体的功能测定中检查了它们作为拮抗剂。他们发现PDMP的修饰可以调节其在这些受体上的效力,为开发选择性受体拮抗剂提供了有价值的信息(Kim等人,2001)。

3. 研究酶中的电离状态

Stirtan和Withers(1996)的研究利用PDMP研究了糖原磷酸化酶中吡哆醛磷酸(PLP)的电离状态。他们发现用PDMP重构的酶的活性及其底物亲和力发生了变化,这表明PLP在糖原磷酸化酶中不起酸/碱催化剂的作用。这项研究有助于理解辅因子在酶催化中的机理作用(Stirtan和Withers,1996)。

4. 探索酶活性的恢复

Vidgoff等人(1974)研究了用PDMP重构兔肌肉糖原磷酸化酶。他们的研究强调,PDMP可以恢复很大一部分无磷酸化酶的酶活性。这项研究对于理解如何使用辅因子类似物修饰或恢复酶活性至关重要(Vidgoff等人,1974)。

5. 在心血管研究中的应用

Pham等人(2003)探索了合成新型吡哆醇5'-膦酸酯,包括PDMP,作为潜在的抗缺血剂。他们的目的是创造出具有与天然辅因子吡哆醛5'-磷酸相似的生物学特征,但具有更高的稳定性和更低的光敏性的化合物。他们的研究有助于开发新的心血管疾病治疗剂(Pham等人,2003)。

作用机制

The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure . After substrate (amino acid or amine) binding, the internal aldimine breaks up and a new Schiff base structure is formed between the amino group of substrate and aldehyde group of PLP via a gem-diamine intermediate .

安全和危害

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract . Ingestion of large amounts may cause gastric disturbances . Sensitization may occur in some individuals . It is advised to wear personal protective equipment, avoid contact with skin, eyes and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapours/dust .

未来方向

Elucidation at the molecular level of the mechanisms underlying PNPOx activity deficiencies is a requirement to develop personalized approaches to treat related disorders . Despite shared features, the few PNPOx enzymes molecularly and functionally studied show species-specific regulatory properties that open the possibility of targeting it in pathogenic organisms .

属性

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZPNZKADTPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180853 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26210-18-4 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)